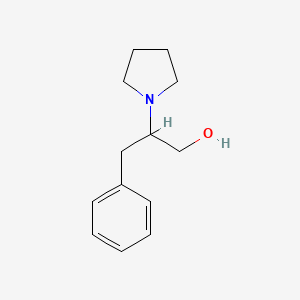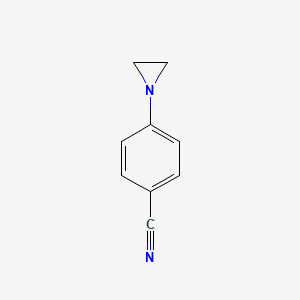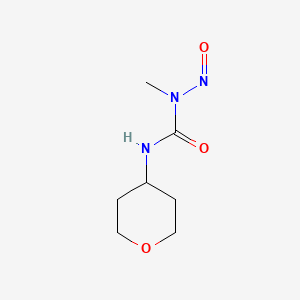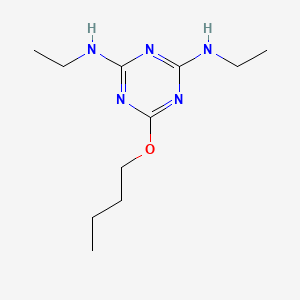
2-Butoxy-4,6-bis(ethylamino)-S-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-4,6-bis(ethylamino)-S-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. These compounds are known for their diverse applications in agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-4,6-bis(ethylamino)-S-triazine typically involves the reaction of a triazine precursor with butoxy and ethylamino groups. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-4,6-bis(ethylamino)-S-triazine may undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of one functional group with another under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
2-Butoxy-4,6-bis(ethylamino)-S-triazine could have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as an additive in various industrial processes.
Mechanism of Action
The mechanism of action for 2-Butoxy-4,6-bis(ethylamino)-S-triazine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Butoxy-4,6-bis(ethylamino)-S-triazine might include other triazine derivatives with different substituents, such as:
- 2-Butoxy-4,6-diamino-S-triazine
- 2-Butoxy-4,6-bis(methylamino)-S-triazine
- 2-Butoxy-4,6-bis(propylamino)-S-triazine
Uniqueness
The uniqueness of this compound lies in its specific combination of butoxy and ethylamino groups, which may confer unique chemical properties and reactivity compared to other triazine derivatives.
Properties
CAS No. |
30360-67-9 |
|---|---|
Molecular Formula |
C11H21N5O |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
6-butoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H21N5O/c1-4-7-8-17-11-15-9(12-5-2)14-10(16-11)13-6-3/h4-8H2,1-3H3,(H2,12,13,14,15,16) |
InChI Key |
WGNTVFYSFHFZGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC(=NC(=N1)NCC)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[7,7,19,19-tetramethyl-20-[4-oxo-4-(2,3,5,6-tetrafluorophenoxy)butyl]-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13729590.png)
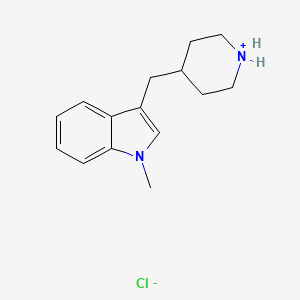
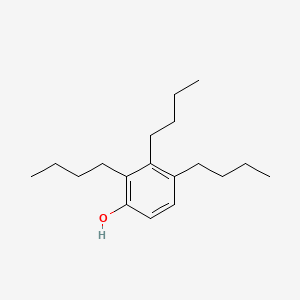
![methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13729603.png)
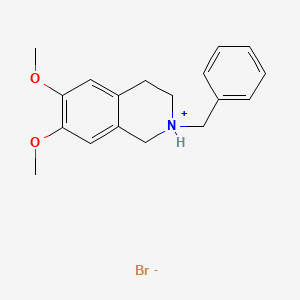

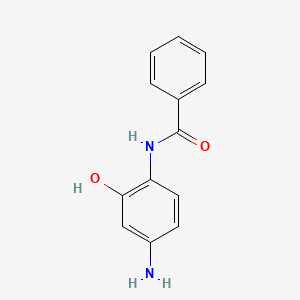
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16,19-trione](/img/structure/B13729631.png)
![3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one](/img/structure/B13729633.png)
![[3-Bromo-4-(pentyloxy)phenyl]methanamine](/img/structure/B13729637.png)
